Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-hydroxypyridine-4-carboxylic acid: A Technical Guide
Physicochemical Profiling and Synthetic Utility of 3-Fluoro-2-hydroxypyridine-4-carboxylic acid: A Technical Guide
Executive Summary
Fluorinated N-heterocycles are privileged scaffolds in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and unique binding interactions. Among these, 3-fluoro-2-hydroxypyridine-4-carboxylic acid (CAS: 1214374-92-1) serves as a critical intermediate and analytical standard in the synthesis of complex halogenated pyridines[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and its specific utility as a precursor—and a notoriously difficult-to-remove impurity—in the synthesis of advanced pharmaceutical building blocks[2].
Structural Dynamics: Tautomerism and Electronic Effects
A defining physicochemical characteristic of 2-hydroxypyridine derivatives is their lactam-lactim tautomerism. In solution, 3-fluoro-2-hydroxypyridine-4-carboxylic acid exists in dynamic equilibrium with its tautomer, 3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid [3].
Causality Insight: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This effect significantly lowers the pKa of the C2-hydroxyl group, shifting the tautomeric equilibrium predominantly toward the 2-pyridone (lactam) form in polar protic solvents. This structural reality dictates its reactivity, particularly its susceptibility to electrophilic aromatic substitution and its behavior during reverse-phase chromatography.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is essential for chromatographic method development and synthetic planning. The predicted XlogP of -0.2 indicates high hydrophilicity, making reverse-phase HPLC retention challenging without the use of ion-pairing reagents or highly acidic mobile phases[3].
Table 1: Fundamental Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | 3-Fluoro-2-hydroxypyridine-4-carboxylic acid |
| Synonym | 3-fluoro-2-oxo-1H-pyridine-4-carboxylic acid |
| CAS Number | 1214374-92-1 |
| Molecular Formula | C6H4FNO3 |
| Molecular Weight | 157.10 g/mol |
| Monoisotopic Mass | 157.01752 Da |
| Predicted XlogP | -0.2 |
(Data synthesized from NextSDS and PubChemLite[1][3])
Advanced Analytical Characterization: IM-MS Profiling
Given the existence of multiple positional isomers (e.g., 5-fluoro-2-hydroxypyridine-4-carboxylic acid, 3-fluoro-5-hydroxypyridine-4-carboxylic acid)[4], standard mass spectrometry alone is often insufficient for definitive identification. Ion Mobility-Mass Spectrometry (IM-MS) provides Collision Cross Section (CCS) values, which act as an orthogonal structural identifier[3].
Table 2: Predicted Collision Cross Section (CCS) Values
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 158.02480 | 124.8 |
| [M-H]- | 156.01024 | 124.0 |
| [M+Na]+ | 180.00674 | 134.7 |
| [M+NH4]+ | 175.05134 | 143.2 |
(Source: PubChemLite CCSbase predictions[3])
Protocol 1: LC-IM-MS Profiling for Isomer Differentiation
Objective: To establish a self-validating analytical method for confirming the structural identity and purity of 3-fluoro-2-hydroxypyridine-4-carboxylic acid.
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Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid ensures the protonation of the compound, driving the formation of the [M+H]+ adduct (m/z 158.02) required for positive ion mode analysis.
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Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).
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Ion Mobility Separation: Utilize a traveling wave ion mobility spectrometer (TWIMS). Calibrate the CCS using polyalanine standards.
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Self-Validation: Compare the experimentally derived CCS value against the predicted 124.8 Ų[3]. A deviation of < 2% confirms the structural identity against potential positional isomers.
Synthetic Utility and Impurity Profiling
3-Fluoro-2-hydroxypyridine-4-carboxylic acid is frequently encountered as a precursor in the synthesis of 3-fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7)[2].
Causality Insight: Because the starting material (hydroxypyridine) and the product (iodopyridine) share identical core structures minus the functional group swap, their polarity profiles are dangerously similar. Incomplete iodination leaves the starting material as a "difficult-to-remove impurity" that co-elutes during standard purification[2]. Therefore, the reaction must be driven to absolute completion.
Protocol 2: Iodination and Impurity Clearance
Objective: Complete conversion to 3-fluoro-2-iodopyridine-4-carboxylic acid while minimizing residual starting material.
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Activation: Suspend 3-fluoro-2-hydroxypyridine-4-carboxylic acid in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
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Reagent Addition: Add the iodinating agent dropwise. Causality: Maintain the temperature strictly at 0°C to prevent unwanted decarboxylation of the C4 carboxylic acid, a common side reaction in electron-deficient pyridines[2].
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Reaction Monitoring: Once the addition is complete, stir for exactly 15 minutes at 0°C[2]. Quench a 10 µL aliquot in methanol and analyze via LC-MS. Self-Validation: The reaction is only considered complete when the extracted ion chromatogram (EIC) for m/z 158.02 ([M+H]+ of the starting material) has reached baseline level, ensuring no difficult-to-remove impurity remains.
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Workup: Quench the bulk reaction with cold water to precipitate the iodinated product. Filter and wash with cold water to remove any trace unreacted highly polar starting material.
Hazard Profile and Safe Handling
Handling this compound requires adherence to strict safety protocols due to its multi-route toxicity and irritant properties[1].
Table 3: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness. |
(Source: Notified C&L via NextSDS[1])
Workflow Visualization
The following diagram illustrates the interconnected physicochemical and synthetic workflows for this compound.
Workflow for physicochemical characterization and synthetic utility of the title compound.
References
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Title: 3-fluoro-2-hydroxypyridine-4-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: 1
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Title: 3-Fluoro-2-iodopyridine-4-carboxylic acid | 153035-09-7 | Benchchem Source: benchchem.com URL: 2
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Title: 3-fluoro-2-hydroxypyridine-4-carboxylic acid (C6H4FNO3) - PubChemLite Source: uni.lu URL: 3
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Title: C6H4FNO3 - Explore - PubChemLite Source: uni.lu URL: 4
